6-Bromo-8-methoxy-4-phenylquinolin-5-amine

Beschreibung

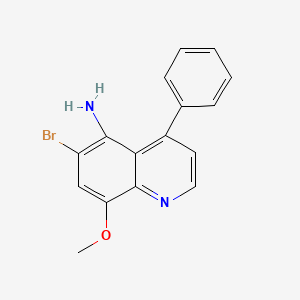

6-Bromo-8-methoxy-4-phenylquinolin-5-amine is a substituted quinoline derivative featuring a bromine atom at position 6, a methoxy group at position 8, a phenyl ring at position 4, and an amine group at position 5. The quinoline core provides a planar aromatic structure conducive to interactions in biological systems, while the substituents modulate electronic, steric, and solubility properties.

Eigenschaften

IUPAC Name |

6-bromo-8-methoxy-4-phenylquinolin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-20-13-9-12(17)15(18)14-11(7-8-19-16(13)14)10-5-3-2-4-6-10/h2-9H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOIYMGKWADJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C(C=CN=C12)C3=CC=CC=C3)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-4-phenylquinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 8-methoxy-4-phenylquinoline, followed by amination at the 5-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 6 enables palladium-catalyzed coupling with arylboronic acids. This reaction is highly efficient in introducing diverse aryl groups:

-

Example Reaction :

-

Yields for analogous bromoquinolines (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) range from 68%–81% with electron-donating or electron-withdrawing substituents on the arylboronic acid.

-

The methoxy group at position 8 does not interfere with coupling due to its electron-donating nature.

Table 1 : Representative Suzuki–Miyaura Reactions of Bromoquinolines

Substrate Boronic Acid Product Yield (%) 6-Bromo-8-methoxyquinoline 4-(Trifluoromethoxy)phenyl 6-(4-TFMO-phenyl)-8-methoxyquinoline 75 6-Bromo-8-methoxyquinoline 4-Methylthiophenyl 6-(4-MeS-phenyl)-8-methoxyquinoline 68 -

Electrophilic Substitution at the Amine Group

The amine at position 5 can undergo alkylation or acylation under basic conditions:

-

Alkylation Example :

-

Alkylation of pyrroloquinolinones (structurally related) with benzyl halides proceeds selectively at the amine site.

-

Electron-deficient alkylating agents (e.g., nitrobenzyl bromide) show higher reactivity.

-

Bromination and Halogen Exchange

The bromine at position 6 can be replaced via nucleophilic aromatic substitution (NAS) or radical pathways:

-

Radical Bromination :

-

Bromination of quinolin-2(1H)-ones under basic conditions yields 5,7-dibromo derivatives (85% yield).

-

Radical scavengers (e.g., TEMPO) suppress bromination, confirming a radical mechanism.

-

Methoxy Group Reactivity

The methoxy group at position 8 is resistant to nucleophilic displacement but can undergo demethylation under strong acidic conditions:

-

Demethylation Example :

Cyclization and Ring Expansion

The amine and bromine groups facilitate intramolecular cyclization:

-

Phenanthridinone Formation :

-

Cyclization proceeds via a 6-exo-trig radical pathway with KCO as the base.

-

Biological Derivatization

The amine group allows conjugation with bioactive moieties:

-

Schiff Base Formation :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Bromo-8-methoxy-4-phenylquinolin-5-amine. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study investigated the cytotoxic effects of several quinoline derivatives on human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that this compound demonstrated an IC50 value in the range of 10–20 μM across these cell lines, suggesting moderate to strong anticancer activity.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MCF-7 | 12 |

| HeLa | 18 |

This data indicates that the compound may serve as a lead for further development in anticancer therapies.

Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. The compound has been tested against various bacterial strains, showing promising results.

Case Study: Antibacterial Activity

A screening of this compound against Gram-positive and Gram-negative bacteria revealed significant inhibition zones. The compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL, respectively.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Neuroprotective Effects

Quinoline derivatives have been explored for their neuroprotective properties, particularly in conditions like Alzheimer's disease.

Case Study: Neuroprotection Assays

In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial for preventing neurodegeneration. The compound exhibited an IC50 value of 25 μM in AChE inhibition assays, indicating potential use in treating neurodegenerative disorders.

| Assay Type | IC50 (μM) |

|---|---|

| AChE Inhibition | 25 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly alter biological activity.

Insights from SAR Studies

Research has shown that substituents at the 4 and 8 positions of the quinoline ring enhance anticancer activity while maintaining low toxicity profiles. For instance, the presence of methoxy groups has been correlated with increased lipophilicity, improving cellular uptake and bioavailability.

Wirkmechanismus

The mechanism of action of 6-Bromo-8-methoxy-4-phenylquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Brominated Quinoline Derivatives

Key Structural and Functional Differences:

Analysis:

- Positional Isomerism: The target compound’s Br (6) and NH₂ (5) contrast with 4-Amino-8-bromoquinoline (Br at 8, NH₂ at 4) and 5-Bromoquinolin-8-amine (Br at 5, NH₂ at 8). Such positional changes significantly alter electronic distribution and biological target specificity .

Amino-Substituted Quinolines

Role of Amino Group Positioning:

Analysis:

- The amino group at position 5 in the target compound is adjacent to bromine (position 6), creating a polarizable region that may facilitate interactions with enzymatic active sites. In contrast, 4-Amino-6-bromoquinoline places the amino group at position 4, reducing steric hindrance near the bromine .

Methoxy and Phenyl-Substituted Analogs

Impact on Physicochemical Properties:

Analysis:

- The methoxy group at position 8 in the target compound likely improves membrane permeability compared to halogenated analogs (e.g., 6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile) .

Biologische Aktivität

6-Bromo-8-methoxy-4-phenylquinolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrN₂O, with a molecular weight of approximately 295.17 g/mol. The compound features a quinoline core with a bromine atom at the 6-position and a methoxy group at the 8-position, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects. The exact mechanisms include:

- Enzyme Inhibition : The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways.

- Microtubule Interaction : Similar compounds have been shown to inhibit microtubule polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO205 | 0.32 | Inhibition of tubulin polymerization |

| H460 | 0.89 | Induction of apoptosis via cell cycle arrest |

| Hep3B | 0.40 - 1.0 | Downregulation of cyclin B1 and CDK1 |

These results indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines .

Case Studies and Research Findings

- In Vitro Studies : A recent study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines using MTT assays. The results indicated that structural modifications could enhance their anticancer activities while reducing toxicity .

- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest favorable interactions with tubulin, supporting its role as an antimitotic agent .

- Structure–Activity Relationship (SAR) : Ongoing research aims to optimize the structure of quinoline derivatives to improve their pharmacological profiles. Modifications at specific positions have been shown to enhance bioavailability and reduce side effects while maintaining or improving anticancer efficacy .

Q & A

Q. Methodological Answer :

- IR spectroscopy identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹ and NH₂ vibrations at ~3300–3500 cm⁻¹).

- 2D NMR (COSY, HSQC) differentiates between regioisomers by correlating adjacent protons and carbons, particularly for overlapping signals in aromatic regions .

- X-ray diffraction resolves steric effects caused by the bulky 4-phenyl group and bromine’s electron-withdrawing properties .

Advanced Research: What mechanistic insights explain unexpected byproducts during the amination of 6-bromo-8-methoxy-4-phenylquinoline?

Methodological Answer :

Competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) may arise due to steric hindrance from the 4-phenyl group. To investigate:

- Perform kinetic isotope effect (KIE) studies to distinguish between SN2 and radical pathways.

- Use DFT calculations to model transition states and identify energy barriers for bromine displacement .

- Analyze byproducts via LC-MS/MS to detect intermediates like de-brominated species or oxidized amines .

Advanced Research: How do substituent modifications (e.g., Br vs. Cl, methoxy vs. ethoxy) affect the compound’s bioactivity?

Q. Methodological Answer :

- Systematic SAR Studies : Replace bromine with chlorine (smaller size, lower electronegativity) to assess steric/electronic impacts on target binding.

- Use fluorescence quenching assays to compare interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition) .

- Computational docking (AutoDock Vina) predicts binding affinities with receptors like kinase domains, guided by steric parameters of substituents .

Advanced Research: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer :

Discrepancies in NMR or mass spectra often stem from solvent effects, tautomerism, or impurities. To address:

- Replicate experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3).

- Perform variable-temperature NMR to detect dynamic processes (e.g., amine proton exchange).

- Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formulas .

Advanced Research: What strategies optimize the compound’s solubility for in vivo studies without altering its core structure?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.